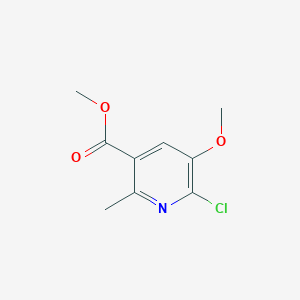
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclobutane ring substituted with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the bromination of a phenyl ring followed by cyclization and carboxylation. One common method involves the bromination of 2-phenylpropionic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromophenylpropionic acid is then subjected to cyclization using a strong base like sodium hydride to form the cyclobutane ring. Finally, the carboxylation step is achieved by treating the cyclobutane intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: 1-(2-Hydroxyphenyl)-3-methylcyclobutane-1-carboxylic acid.
Oxidation: 1-(2-Bromophenyl)-3-methylcyclobutanone.
Reduction: 1-(2-Bromophenyl)-3-methylcyclobutanol.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclobutane ring provides structural rigidity, enhancing its stability and bioavailability.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid: Lacks the methyl group, resulting in different reactivity and properties.
1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid: Substitution of bromine with chlorine affects its chemical behavior and applications.
1-(2-Bromophenyl)-3-methylcyclopentane-1-carboxylic acid: Replacement of the cyclobutane ring with a cyclopentane ring alters its structural and functional characteristics.
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
Clave InChI |
PSLIEROLSIGXRK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2=CC=CC=C2Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
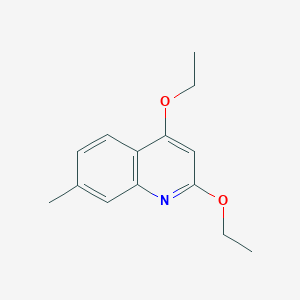
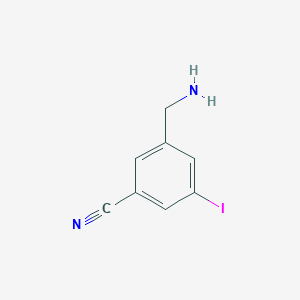
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)
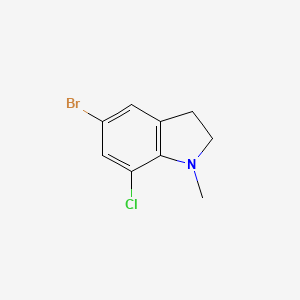
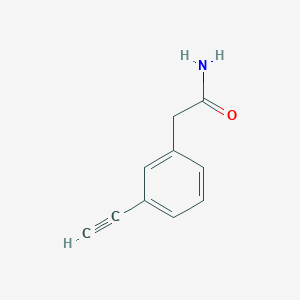
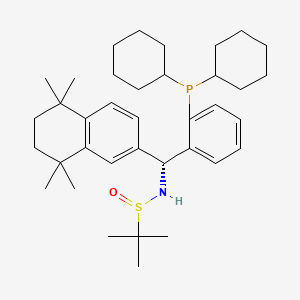
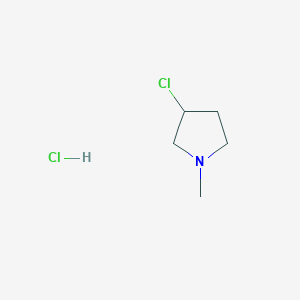
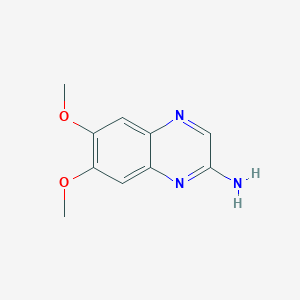
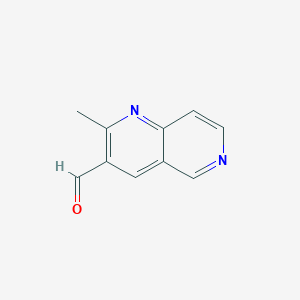
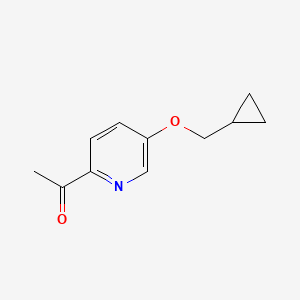
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)
